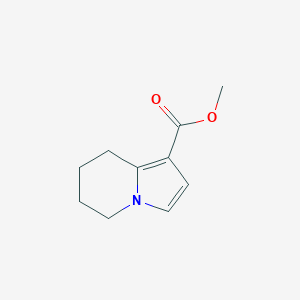

Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)8-5-7-11-6-3-2-4-9(8)11/h5,7H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSAYGOMEZDATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCN2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of Methyl 5,6,7,8 Tetrahydroindolizine 1 Carboxylate and Tetrahydroindolizine Scaffolds

Regioselective Functionalization Strategies

Achieving regioselectivity is a cornerstone of synthetic chemistry, enabling the precise modification of a molecule at a specific position. For the tetrahydroindolizine system, this involves navigating the different reactivities of the aromatic and saturated portions of the molecule.

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying complex molecules. mdpi.commdpi.com In the context of 6,5-fused heterocyclic systems like tetrahydroindolizine, the five-membered ring is typically more reactive than the six-membered ring. mdpi.com However, strategic approaches can enable the functionalization of the less reactive six-membered ring. mdpi.com

Research into related saturated nitrogen heterocycles, such as indolines and tetrahydroquinolines, has shown that directing groups can be crucial for achieving site-selectivity in C-H activation. researchgate.net For instance, metal-catalyzed reactions can facilitate the introduction of aryl, alkenyl, or other functional groups at specific positions. While the literature specifically on Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate is sparse, principles from analogous systems suggest that the nitrogen atom or a substituent could direct a metal catalyst to activate a specific C-H bond on the saturated ring. An efficient metal-free, regioselective C-H dithiocarbamation of indolizines with tetraalkylthiuram disulfide has been described, affording a range of indolizine-dithiocarbamate derivatives in moderate to good yields. rsc.org This highlights a potential pathway for the functionalization of the tetrahydroindolizine core.

Table 1: Examples of C-H Functionalization on Related Heterocyclic Systems

| Heterocycle | Position Functionalized | Reagents | Catalyst | Reference |

|---|---|---|---|---|

| Indolines | C7 | Azabenzonorbornadienes | Rhodium | researchgate.net |

| Indolines | C7 | Activated Alkenes | - | researchgate.net |

| Indolizines | C1/C3 | Tetraalkylthiuram disulfide | Metal-Free | rsc.org |

The indolizine (B1195054) nucleus is a π-excessive heteroaromatic system, making it susceptible to electrophilic attack. mdpi.com Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction and Friedel-Crafts acylation, are common methods for functionalizing such electron-rich systems. wikipedia.orgwikipedia.org For indolizine itself, electrophilic substitution typically occurs at the C-3 position of the five-membered ring. mdpi.com

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.comorganic-chemistry.org This reaction proceeds via an electrophilic substitution mechanism, where a chloroiminium ion acts as the electrophile. wikipedia.org While indolizine is a good substrate, the reactivity of the partially saturated tetrahydroindolizine system is different. The aromatic character is confined to the five-membered ring, which would be the expected site of reaction.

Similarly, Friedel-Crafts acylation attaches an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgyoutube.comyoutube.com The active electrophile is a resonance-stabilized acylium ion, which avoids the carbocation rearrangements often seen in Friedel-Crafts alkylations. youtube.comyoutube.com Studies on related nitrogen heterocycles like 1,2,3,4-tetrahydroquinoline have shown that the regioselectivity of Friedel-Crafts acylation can be controlled by the choice of N-protecting groups. rsc.org This principle could be applied to direct acylation to a specific position on the tetrahydroindolizine scaffold. Another relevant electrophilic substitution is the coupling with aryldiazonium salts to form azoindolizine derivatives, a rapid and high-yielding reaction. nih.gov

Table 2: Common Electrophilic Substitution Reactions

| Reaction | Reagents | Electrophile | Typical Substrates | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion | Electron-rich arenes, Heterocycles | wikipedia.orgorganic-chemistry.org |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylium ion | Aromatic rings | wikipedia.orgyoutube.com |

Reaction Mechanisms in Tetrahydroindolizine Chemistry

The construction of the tetrahydroindolizine core often involves elegant reaction cascades and unique mechanistic pathways. Understanding these mechanisms is key to developing new synthetic routes and diversifying the available structures.

Radical-mediated reactions have become increasingly prominent in the synthesis of heterocyclic compounds due to their efficiency and high atom economy. rsc.orgnih.gov The synthesis of indolizine and its derivatives can be achieved through radical cyclization and cross-coupling reactions. rsc.orgnih.govresearchgate.net These approaches often involve the generation of a radical species that undergoes an intermolecular addition followed by an intramolecular cyclization (annulation) to form the heterocyclic ring system. nih.gov

One notable method involves the copper/I₂-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.org Mechanistic studies suggest this transformation proceeds via a radical pathway involving single-electron oxidation, radical addition, and subsequent intramolecular cyclization to furnish the indolizine core. organic-chemistry.org Another novel approach is the radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides to access structurally diverse indolizines. rsc.org A general strategy for synthesizing saturated heterocycles involves a radical redox annulation, where a radical is generated, adds to an alkene, and the resulting intermediate undergoes an oxidative radical-polar crossover to form a carbocation, which is then trapped by a tethered nucleophile to close the ring. escholarship.org

Cross-dehydrogenative coupling (CDC) represents a powerful strategy for forming C-C or C-heteroatom bonds by combining two C-H bonds, typically with the aid of an oxidant. libretexts.org This approach aligns with the principles of green chemistry by avoiding pre-functionalized starting materials. semanticscholar.org

The synthesis of substituted indolizines can be achieved through CDC reactions. For example, a copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and simple olefins provides a direct route to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.orgorganic-chemistry.org This reaction likely proceeds through the formation of a radical intermediate. organic-chemistry.org Visible-light-induced CDC reactions have also been developed for the functionalization of related N-aryl tetrahydroisoquinolines under mild, aerobic conditions, showcasing the potential of photoredox catalysis in this area. researchgate.net The general mechanism for radical-mediated CDC often involves the selective oxidation of a C-H bond to a radical, which then reacts with another component before a final oxidation step yields the product. libretexts.org

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, allowing for the rapid construction of ring systems with high stereocontrol. The saturated tetrahydroindolizine skeleton is frequently assembled via [3+2] cycloaddition reactions. nih.gov This powerful strategy typically involves the reaction of a pyridinium (B92312) ylide (a 1,3-dipole) with an alkene (a dipolarophile). nih.govacs.org

The reaction between pyridinium ylides and enones can be catalyzed by chiral metal complexes to produce optically active tetrahydroindolizines with high diastereo- and enantioselectivity. nih.gov This initial cycloaddition can be followed by further transformations to generate a diverse library of N-heterocycles. nih.gov Another variant involves the [3+2] cycloaddition of isoquinolinium or quinolinium salts with specific alkenes to construct indolizine-based frameworks. rsc.org

While the fully aromatic indolizine system can participate in [8+2] cycloadditions, this is less relevant for the formation of the saturated core. mdpi.commsu.ruresearchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings and can be applied intramolecularly to construct complex polycyclic systems, though its direct application to form the basic tetrahydroindolizine skeleton is less common than the [3+2] approach. wikipedia.orgmasterorganicchemistry.com

Table 3: Common Cycloaddition Reactions in Indolizine Chemistry

| Reaction Type | Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Pyridinium ylide + Alkene/Enone | Tetrahydroindolizine | Forms the 5/6 fused ring system; can be enantioselective | nih.govacs.org |

| [8+2] Cycloaddition | Indolizine + Dienophile | Cycl[3.2.2]azine | Reaction of the aromatic indolizine core | mdpi.comresearchgate.net |

Derivatization and Scaffold Modification

The modification of the tetrahydroindolizine scaffold is crucial for tuning its physicochemical properties and biological activity. Derivatization can be achieved through various synthetic strategies, including the introduction of functional groups onto pre-existing scaffolds or the use of functionalized precursors in the cyclization step. Furthermore, advanced protocols for late-stage functionalization and skeletal rearrangements like ring expansion and contraction offer powerful tools for creating diverse and complex molecular architectures.

Strategies for Introducing Functional Groups (Pre- and Post-Cyclization)

The introduction of functional groups onto the tetrahydroindolizine skeleton can be broadly categorized into pre-cyclization and post-cyclization strategies.

Pre-Cyclization Functionalization: This approach involves the use of already functionalized building blocks in the synthesis of the tetrahydroindolizine ring. For instance, the widely used 1,3-dipolar cycloaddition reaction between pyridinium ylides and electron-deficient alkenes allows for the incorporation of substituents from both precursors into the final product. To synthesize a compound like this compound, a pyridinium ylide derived from a substituted pyridine (B92270) and an acrylate derivative would be employed. This method ensures that the desired functional group, such as the methyl carboxylate at the C1 position, is precisely placed during the ring-forming step. Various functional groups (esters, amines, alkynes, etc.) can be introduced on the scaffold by combining these pre-functionalization reactions.

A common strategy involves the reaction of 2-pyridylacetates with unsaturated ketones or chalcones, which can yield ester-substituted indolizine derivatives. chim.it While many examples lead to fully aromatic indolizines, the underlying principles of using functionalized pyridine precursors are directly applicable to tetrahydroindolizine synthesis.

Post-Cyclization Functionalization: This strategy involves the direct modification of the pre-formed tetrahydroindolizine ring. The pyrrole-like five-membered ring of the scaffold is electron-rich and susceptible to electrophilic substitution, primarily at the C1 and C3 positions, if available. For a scaffold like this compound, the C1 position is already substituted. Therefore, electrophilic attack would be directed to other positions on the five-membered ring. The saturated six-membered ring offers sites for functionalization through different chemical pathways, often involving radical reactions or oxidation.

| Strategy | Description | Example Reaction | Reference |

| Pre-Cyclization | Use of functionalized precursors (e.g., substituted pyridinium ylides or alkenes) in the ring-forming reaction. | 1,3-dipolar cycloaddition of a pyridinium ylide with methyl acrylate. | chim.it |

| Post-Cyclization | Direct chemical modification of the assembled tetrahydroindolizine scaffold. | Electrophilic aromatic substitution on the five-membered ring. | nih.gov |

Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.gov This approach is highly valuable in medicinal chemistry for rapidly generating analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. nih.gov For the tetrahydroindolizine scaffold, LSF primarily relies on the activation of C-H bonds.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the diversification of heterocyclic compounds. researchgate.netresearchgate.net Palladium, rhodium, and ruthenium catalysts are commonly employed to selectively functionalize C-H bonds, guiding the reaction to a specific site through the use of directing groups or by exploiting the inherent reactivity of the substrate. nih.gov

For a molecule like this compound, potential sites for LSF via C-H activation exist on both the electron-rich pyrrole-like ring and the saturated piperidine (B6355638) ring.

Aromatic C-H Functionalization: The C-H bonds on the five-membered ring are potential targets for arylation, alkenylation, or alkynylation reactions, which can introduce significant structural diversity.

Aliphatic C-H Functionalization: The C5, C6, C7, and C8 positions on the saturated ring are also amenable to functionalization. Radical-based methods, such as those employing Minisci-type reactions, can introduce alkyl or fluoroalkyl groups, often with regioselectivity influenced by the electronic nature of the heterocyclic system. nih.gov

These protocols offer a powerful means to modify the scaffold, potentially enhancing pharmacological activity or improving pharmacokinetic properties. nih.gov

| Protocol Type | Description | Potential Application on Tetrahydroindolizine |

| Pd-Catalyzed C-H Activation | Palladium catalysts are widely used to introduce aryl, alkyl, and various functional groups onto C-H bonds, often with high regioselectivity. nih.gov | Arylation or alkenylation at the C2 or C3 position of the pyrrole-like ring. |

| Rh(III)-Catalyzed Annulation | Rhodium catalysts can mediate C-H activation followed by annulation with alkynes or alkenes to build new fused ring systems. researchgate.net | Construction of polycyclic derivatives by functionalizing the C-H bonds of the five-membered ring. |

| Radical Alkylation (Minisci Reaction) | Acid-promoted reaction of a protonated heterocycle with a carbon-centered radical, typically functionalizing electron-deficient positions. nih.gov | Alkylation at positions on the saturated six-membered ring. |

Ring Expansion and Contraction Strategies

Skeletal modification of the tetrahydroindolizine core through ring expansion or contraction represents a more profound structural alteration, enabling access to novel heterocyclic systems. These reactions typically involve the formation of a reactive intermediate that triggers a rearrangement of the cyclic framework. wikipedia.org

Ring Expansion: A common strategy for ring expansion involves the generation of a carbocation adjacent to the ring, which can initiate a migration of an endocyclic bond. wikipedia.org For example, a Tiffeneau–Demjanov-type rearrangement could potentially be applied. If a hydroxymethyl group were installed at a position on the saturated ring (e.g., C8), its conversion to a leaving group followed by carbocation formation could trigger the expansion of the six-membered ring to a seven-membered ring, yielding a tetrahydrocyclopenta[b]azepine derivative. Another approach involves the opening of a bicyclic intermediate, such as a cyclopropane fused to the core structure. wikipedia.org

Ring Contraction: Ring contractions are useful for creating smaller, more strained ring systems. wikipedia.org Photochemically mediated reactions, such as the Norrish Type II reaction, have been used for the ring contraction of saturated heterocycles. uni.lu For the tetrahydroindolizine scaffold, if a suitable acyl group were present on the saturated ring, photochemical activation could potentially lead to a five-membered ring, resulting in a pyrrolizidine derivative. Cationic rearrangements, where a leaving group is lost to form a carbocation within the ring, can also induce contraction through bond migration. wikipedia.org

While specific examples of ring expansion and contraction on the this compound scaffold are not extensively documented, these established organo-chemical reactions provide a conceptual framework for potential skeletal diversification.

| Rearrangement Type | Description | Potential Transformation of Tetrahydroindolizine |

| Tiffeneau–Demjanov Rearrangement | A carbon insertion into a ring initiated by the diazotization of an exocyclic aminomethyl group, proceeding via a carbocation intermediate. | Expansion of the six-membered ring to a seven-membered ring. |

| Photomediated Contraction | Visible-light-mediated rearrangement of α-acylated cyclic systems to furnish ring-contracted products. uni.lu | Contraction of the six-membered ring to a five-membered cyclopentane fused to the pyrrole (B145914) ring. |

Spectroscopic Characterization Techniques for Methyl 5,6,7,8 Tetrahydroindolizine 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate, both ¹H and ¹³C NMR provide a complete picture of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole-like ring, the saturated piperidine-derived ring, and the methyl ester group. The protons on the five-membered ring (H-2 and H-3) would appear in the aromatic region, with chemical shifts influenced by the electron-donating nitrogen atom and the electron-withdrawing carboxylate group. The four methylene groups of the tetrahydro portion (at C-5, C-6, C-7, and C-8) would appear as complex multiplets in the aliphatic region of the spectrum. The methyl group of the ester would present as a sharp singlet, typically around 3.8 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show signals for the carbonyl carbon of the ester group at the downfield end (around 160-170 ppm), followed by the carbons of the aromatic five-membered ring. The aliphatic carbons of the six-membered ring would appear in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. tetratek.com.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | - | ~115-125 |

| C-2 | ~6.8-7.2 (d) | ~110-120 |

| C-3 | ~6.5-6.9 (d) | ~105-115 |

| C-5 | ~3.9-4.2 (t) | ~45-55 |

| C-6 | ~1.8-2.1 (m) | ~20-30 |

| C-7 | ~1.8-2.1 (m) | ~20-30 |

| C-8 | ~2.8-3.1 (t) | ~40-50 |

| C-8a | - | ~125-135 |

| -COOCH₃ | ~3.8 (s) | ~51-53 |

| -C OOCH₃ | - | ~160-165 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands would confirm its structure.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, expected in the region of 1715-1730 cm⁻¹. The presence of the C-O single bond stretching of the ester would also be observable, typically in the 1250-1300 cm⁻¹ range. Aromatic C-H stretching vibrations from the five-membered ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methylene groups of the saturated ring would be found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C-H | Aromatic Stretch | 3050-3150 |

| C-H | Aliphatic Stretch (CH₂) | 2850-2960 |

| C=O | Ester Stretch | 1715-1730 |

| C=C | Aromatic Ring Stretch | 1450-1600 |

| C-O | Ester Stretch | 1250-1300 |

| C-N | Ring Stretch | 1300-1380 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (C₁₀H₁₃NO₂), the molecular weight is 179.22 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 179.

The fragmentation pattern would be characteristic of the indolizine (B1195054) ester structure. Common fragmentation pathways would include the loss of the methoxy group (•OCH₃) to give a fragment at m/z = 148, or the loss of the entire methoxycarbonyl radical (•COOCH₃) resulting in a peak at m/z = 120. This m/z 120 fragment corresponds to the 5,6,7,8-tetrahydroindolizine (B83744) radical cation. Further fragmentation of the saturated six-membered ring through retro-Diels-Alder type reactions or successive loss of ethylene units could also be observed. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragment Lost |

| 179 | [M]⁺˙ (Molecular Ion) | - |

| 148 | [M - OCH₃]⁺ | •OCH₃ |

| 120 | [M - COOCH₃]⁺ | •COOCH₃ |

| 121 | [5,6,7,8-Tetrahydroindolizine + H]⁺ | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of structure by determining the precise arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not found in the surveyed literature, analysis of related tetrahydro-fused heterocyclic systems allows for a reliable prediction of its solid-state conformation. researchgate.netnih.gov

The indolizine core, comprising the fused five- and six-membered rings, would be the central feature. The five-membered pyrrole-like ring is expected to be largely planar. The six-membered saturated ring would likely adopt a non-planar conformation, such as a half-chair or envelope, to minimize steric strain. The methyl carboxylate substituent at the C-1 position would be oriented relative to the ring system to minimize steric hindrance. In the crystal lattice, molecules would likely be linked by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the oxygen atoms of the carboxylate group, forming extended supramolecular architectures. mdpi.com

Table 4: Representative Crystallographic Data for a Related Tetrahydro-Fused Heterocycle Note: This data is for a representative analogue and not the title compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.5 |

| b (Å) | ~11.8 |

| c (Å) | ~11.9 |

| β (°) | ~109 |

| Volume (ų) | ~1260 |

| Z | 4 |

Future Directions and Emerging Research Avenues for Methyl 5,6,7,8 Tetrahydroindolizine 1 Carboxylate

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of indolizine (B1195054) derivatives has traditionally relied on methods such as the Chichibabin reaction and 1,3-dipolar cycloadditions. jbclinpharm.orgnih.gov However, future research will likely focus on developing more atom-economical, stereoselective, and environmentally benign synthetic routes to Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate and its analogs.

Recent advances in catalysis offer promising avenues. For instance, transition-metal-catalyzed reactions, such as those involving palladium, rhodium, or gold, could enable novel cyclization strategies from readily available starting materials. acs.orgijettjournal.orgorganic-chemistry.org The development of enantioselective methods is particularly crucial for accessing chiral tetrahydroindolizine derivatives, which are often found in bioactive molecules. nih.gov Isothiourea-catalyzed enantioselective synthesis has been successfully applied to produce highly functionalized tetrahydroindolizines, suggesting a potential route for the asymmetric synthesis of the target compound. nih.gov

Furthermore, the exploration of domino or tandem reactions, where multiple bond-forming events occur in a single pot, could significantly enhance synthetic efficiency. nih.gov A one-pot process involving rhodium-catalyzed tandem hydroformylation and dehydration has been reported for the synthesis of related dihydroindolizine derivatives, and similar strategies could be adapted for the tetrahydro- series. ijettjournal.org The table below outlines potential catalytic systems and their advantages for future synthetic strategies.

| Catalytic System | Reaction Type | Potential Advantages |

| Rhodium(I) Complexes | Asymmetric Allylation/Cyclization | High enantioselectivity and regioselectivity. organic-chemistry.org |

| Gold(III) Chloride/Silver Triflate | Cycloisomerization | Mild reaction conditions and functional group tolerance. ijettjournal.org |

| Isothiourea Organocatalysts | Michael Addition-Lactonization | Access to chiral products with multiple stereocenters. nih.gov |

| Copper Catalysis | Oxidative Coupling-Annulation | Atom-economical and uses readily available starting materials. organic-chemistry.org |

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways

The chemical reactivity of this compound is largely dictated by the interplay between the electron-rich pyrrole (B145914) ring and the saturated piperidine (B6355638) fragment. While the general reactivity of indolizines, such as their propensity for electrophilic substitution and participation in cycloaddition reactions, is known, the specific reactivity of this partially saturated derivative remains underexplored. proquest.commdpi.com

Future research should focus on systematically investigating the functionalization of both the aromatic and saturated portions of the molecule. For instance, selective C-H activation at the pyrrole ring could provide a direct route to novel derivatives without the need for pre-functionalized starting materials. The tetrahydroindolizine core can undergo diversified transformations, including rearomatic oxidation and light-activated rearrangements, to generate a library of structurally distinct compounds. acs.org

The ester group at the 1-position offers a handle for various transformations, such as conversion to amides, ketones, or other functional groups, thereby expanding the chemical space accessible from this starting material. Furthermore, the nitrogen atom in the indolizine core can be quaternized to form pyridinium (B92312) ylides, which are versatile intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of more complex heterocyclic systems. mdpi.com The exploration of [8+2] cycloaddition reactions, a characteristic feature of the indolizine system, could lead to the formation of novel polycyclic structures with interesting electronic properties. proquest.commdpi.com

| Reaction Type | Potential Outcome |

| C-H Functionalization | Direct introduction of new substituents on the pyrrole ring. |

| [8+2] Cycloaddition | Formation of novel polycyclic aromatic systems (cyclazines). proquest.commdpi.com |

| Aza-Norrish Type II Rearrangement | Access to dicarbofunctionalized 1,5-dicarbonyl compounds. acs.org |

| Derivatization of the Ester Group | Generation of a library of analogs with diverse functional groups. |

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

The integration of computational chemistry is set to revolutionize the way we approach the synthesis and application of molecules like this compound. In silico tools can be employed to predict reaction outcomes, design novel synthetic routes, and screen for potential biological activities, thereby accelerating the research and development process.

Computational models, such as those based on Density Functional Theory (DFT), can be used to study reaction mechanisms and predict the regioselectivity and stereoselectivity of synthetic transformations. nih.gov This predictive power can help chemists to design more efficient and selective synthetic routes, reducing the need for extensive empirical optimization. For instance, computational approaches have been developed to predict the synthetic accessibility and regioselectivity of reactions involving heterocyclic arynes, which could be applied to novel synthetic strategies for indolizine derivatives. nih.gov

In the realm of drug discovery, molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are powerful tools for evaluating the potential of new compounds as therapeutic agents. mdpi.comnih.govgjpb.de By docking derivatives of this compound into the active sites of biological targets, researchers can predict their binding affinity and mode of interaction, guiding the design of more potent and selective inhibitors. researchgate.netnih.gov Furthermore, machine learning and deep learning models are emerging as valuable tools for predicting various physicochemical properties of heterocyclic compounds, which can aid in the selection of promising drug candidates. nih.gov The application of transfer learning in retrosynthesis prediction models is also a promising area, which could help in devising synthetic pathways for novel and complex heterocyclic structures. chemrxiv.org

| Computational Tool | Application |

| Density Functional Theory (DFT) | Prediction of reaction pathways and selectivity. nih.gov |

| Molecular Docking | Elucidation of binding modes with biological targets. mdpi.comnih.gov |

| ADMET Prediction | In silico assessment of drug-like properties. gjpb.de |

| Machine Learning/Deep Learning | Prediction of physicochemical properties and retrosynthesis. nih.govchemrxiv.org |

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate with high purity?

A common approach involves adapting protocols for structurally similar tetrahydroindolizine esters. For example, the ethyl ester analog (Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate) is synthesized via cyclocondensation under nitrogen at 120°C using acetic anhydride and ethyl propionate, followed by purification via silica gel column chromatography (benzene–ethyl acetate, 1:1) to achieve 82% yield . For the methyl ester, substituting ethyl propionate with methyl propionate and optimizing reaction time/temperature may improve yield. Purity assessment (≥95%) is confirmed by NMR and HRMS, as demonstrated for related tetrahydroindolizines .

Q. How can researchers validate the structural integrity of this compound?

Key analytical methods include:

- 1H/13C NMR : Characteristic signals for tetrahydroindolizine protons (e.g., δ 6.42 for olefinic protons, δ 3.88–3.05 for C5/C6 protons) and methyl ester groups (δ 3.30–3.50 for -OCH3) .

- HRMS : Confirm molecular weight (e.g., C10H13NO2 requires m/z 191.18) .

- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients to assess purity .

Q. What are the stability considerations for this compound under experimental conditions?

Limited stability data are available, but related tetrahydroindolizines are sensitive to prolonged heat and acidic/basic conditions. Store at –20°C under inert gas (e.g., nitrogen) to prevent oxidation. Kinetic stability studies in buffer solutions (pH 7.4) can be conducted using UV-Vis spectroscopy to monitor degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the tetrahydroindolizine core be addressed?

Regioselective modifications (e.g., at C3 or C8) require tailored catalysts. For example, palladium-catalyzed arylation at C3 of 8-oxo-tetrahydroindolizines achieves 74% yield using aryl halides and ligands like XPhos. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products . Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals.

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

Tetrahydroindolizines are explored as inhibitors of human dihydroorotate dehydrogenase (DHODH), a target in anti-tumor therapy. Assays include:

- Enzyme inhibition : Measure IC50 values using recombinant DHODH and spectrophotometric detection of ubiquinone reduction .

- Cell viability : Test anti-proliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, with dose-response curves (1–100 µM) .

Q. How do structural modifications (e.g., boronate or fluorinated groups) impact solubility and bioactivity?

- Boronate derivatives : Introducing tetramethyl-1,3,2-dioxaborolane groups (e.g., at C3) enhances aqueous solubility (assessed via kinetic solubility assays in PBS) and enables Suzuki-Miyaura cross-coupling for further functionalization .

- Fluorination : Fluorine at C5 or C7 improves metabolic stability (tested in liver microsomes) and membrane permeability (Caco-2 assays) .

Q. What strategies resolve contradictions in reported synthetic yields for tetrahydroindolizine derivatives?

Discrepancies often arise from variations in:

- Catalyst loading : Higher Pd(OAc)2 concentrations (5 mol%) improve cross-coupling efficiency but may increase impurities .

- Purification methods : Gradient elution (e.g., 10–50% ethyl acetate in hexane) enhances separation of regioisomers compared to isocratic conditions .

Methodological Resources

- Synthetic Protocols : Adapt procedures from Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate synthesis and palladium-catalyzed arylation .

- Analytical Standards : Compare NMR/HRMS data with PubChem entries (e.g., Methyl 1H-indazole-5-carboxylate) for validation .

- Biological Assays : Reference anti-tumor evaluation frameworks from tetrahydroindazole studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.